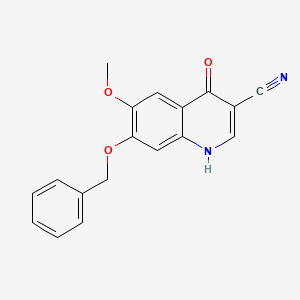

7-(Benzyloxy)-4-hydroxy-6-méthoxyquinoléine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is a quinoline derivative known for its unique structural features and potential applications in various scientific fields. The compound consists of a quinoline core substituted with benzyloxy, hydroxy, methoxy, and carbonitrile groups, which contribute to its distinct chemical properties and reactivity.

Applications De Recherche Scientifique

7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

Target of Action

Similar compounds have been found to target enzymes like cytochrome p450 3a4 (cyp3a4) and leukotriene a-4 hydrolase (lta4h) . These enzymes play crucial roles in drug metabolism and inflammation, respectively.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets by binding to their active sites, thereby modulating their activity .

Biochemical Pathways

If it indeed targets cyp3a4 and lta4h, it could potentially influence drug metabolism and inflammatory pathways .

Pharmacokinetics

Similar compounds have been shown to be well-tolerated and exhibit favorable pharmacokinetic properties .

Result of Action

If it acts on cyp3a4 and lta4h, it could potentially affect drug metabolism and inflammatory responses .

Action Environment

Factors such as ph, temperature, and presence of other substances could potentially affect its action .

Analyse Biochimique

Biochemical Properties

7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the modulation of their activity, affecting the metabolic pathways they regulate. Additionally, 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile can bind to certain proteins, influencing their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By affecting these pathways, 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation, apoptosis, and other vital cellular functions. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various metabolic pathways.

Molecular Mechanism

At the molecular level, 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, which can lead to either inhibition or activation of these enzymes . This interaction can result in changes in the metabolism of substrates processed by these enzymes. Additionally, 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile can bind to DNA and RNA, potentially affecting gene expression by altering transcription and translation processes . The compound’s ability to interact with various biomolecules allows it to modulate multiple biochemical pathways simultaneously, making it a versatile tool for biochemical research.

Temporal Effects in Laboratory Settings

The temporal effects of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been shown to undergo degradation, which can affect its efficacy and potency in biochemical assays . In in vitro studies, the stability of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell viability, proliferation, and metabolic activity .

Dosage Effects in Animal Models

The effects of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways without causing significant toxicity . At higher doses, 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile can induce toxic effects, including hepatotoxicity, nephrotoxicity, and adverse effects on the central nervous system . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies to balance efficacy and safety.

Metabolic Pathways

7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which can further participate in biochemical reactions within the cell. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular metabolism and overall cellular function . Additionally, 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile can affect the activity of other metabolic enzymes, thereby modulating the flow of metabolites through different pathways.

Transport and Distribution

The transport and distribution of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile can localize to various cellular compartments, where it can exert its effects on biochemical pathways and cellular processes. The compound’s distribution within tissues can also influence its overall efficacy and toxicity in vivo.

Subcellular Localization

The subcellular localization of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications The localization of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile within these compartments can affect its interactions with biomolecules and its overall biochemical activity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of Substituents: The benzyloxy, hydroxy, and methoxy groups can be introduced through nucleophilic substitution reactions. For instance, the benzyloxy group can be added using benzyl bromide in the presence of a base like potassium carbonate.

Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where a suitable leaving group (e.g., bromine) is replaced by a cyano group using reagents like copper(I) cyanide.

Industrial Production Methods

Industrial production of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems are often employed to enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl bromide and potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

Oxidation: Formation of 7-(Benzyloxy)-4-oxo-6-methoxyquinoline-3-carbonitrile.

Reduction: Formation of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-amine.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

7-Hydroxy-4-methoxyquinoline-3-carbonitrile: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.

7-(Benzyloxy)-4-hydroxyquinoline-3-carbonitrile: Lacks the methoxy group, which may affect its biological activity and solubility.

7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline:

Uniqueness

7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is unique due to the combination of its substituents, which confer distinct chemical properties and potential biological activities. The presence of both electron-donating (methoxy, benzyloxy) and electron-withdrawing (carbonitrile) groups allows for versatile reactivity and a wide range of applications in scientific research.

Activité Biologique

7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is a synthetic compound belonging to the class of quinoline derivatives. Its biological activity has garnered interest due to its potential therapeutic applications, particularly in oncology and other disease states associated with protein tyrosine kinase (PTK) deregulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.

The primary mechanism through which 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile exerts its biological effects is by inhibiting specific protein tyrosine kinases (PTKs). PTKs play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and metabolism. Dysregulation of these kinases is often implicated in cancer progression. The compound has been shown to inhibit the activity of epidermal growth factor receptor (EGF-R) kinases, which are associated with various cancers, including breast and ovarian cancer .

Biological Activity Overview

Research indicates that 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile exhibits significant anticancer properties. The following table summarizes key findings related to its biological activity:

| Study | Cell Line | IC50 (µM) | Mechanism | Outcome |

|---|---|---|---|---|

| Study 1 | A2780 (ovarian carcinoma) | 2.5 | PTK inhibition | Induced apoptosis |

| Study 2 | MCF-7 (breast cancer) | 1.8 | EGF-R inhibition | Reduced cell proliferation |

| Study 3 | PC-3 (prostate cancer) | 3.2 | PTK inhibition | Inhibited tumor growth |

Case Studies

- Ovarian Cancer Study : In a study investigating the effects of the compound on A2780 ovarian carcinoma cells, it was found to induce apoptosis at concentrations as low as 2.5 µM. The mechanism was attributed to the inhibition of PTK signaling pathways, leading to increased rates of programmed cell death .

- Breast Cancer Research : Another study focused on MCF-7 breast cancer cells demonstrated an IC50 value of 1.8 µM for the compound. The results indicated that the compound effectively reduced cell proliferation by inhibiting EGF-R activity, suggesting its potential as a therapeutic agent for breast cancer treatment .

- Prostate Cancer Investigation : Research involving PC-3 prostate cancer cells revealed an IC50 of 3.2 µM, with significant inhibition of tumor growth observed in xenograft models treated with the compound. This further supports its role as a promising candidate for prostate cancer therapy .

Propriétés

IUPAC Name |

6-methoxy-4-oxo-7-phenylmethoxy-1H-quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c1-22-16-7-14-15(20-10-13(9-19)18(14)21)8-17(16)23-11-12-5-3-2-4-6-12/h2-8,10H,11H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAPTBOWJHVKIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.